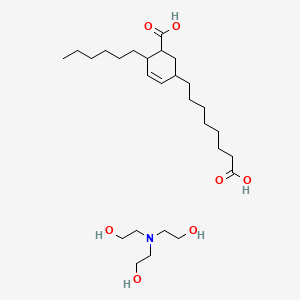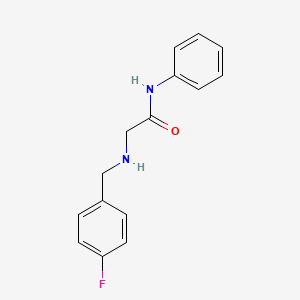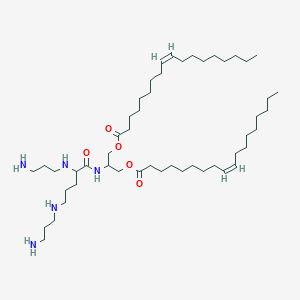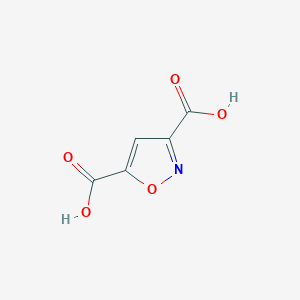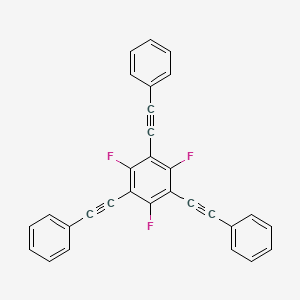
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene is an organic compound with the molecular formula C30H15F3 and a molecular weight of 432.44 g/mol . This compound is characterized by a benzene ring substituted with three trifluoromethyl groups and three phenylethynyl groups. It is known for its rigid structure and efficient π-delocalization, making it a valuable compound in various fields of chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be synthesized through selective Sonogashira-Hagihara coupling reactions. This method involves the coupling of 1,3,5-trifluorobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted trifluoromethyl derivatives
Wissenschaftliche Forschungsanwendungen
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene involves its interaction with molecular targets through π-π stacking and van der Waals interactions . The compound’s rigid structure and efficient π-delocalization facilitate its binding to specific molecular targets, leading to various biological and chemical effects . The pathways involved include the stabilization of excited states and the restriction of radiative decay rates through σ-hole and π-hole capture mechanisms .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylethynyl)benzene: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains iodine atoms instead of phenylethynyl groups, leading to different chemical behavior and applications.
1,3,5-Tris(3-fluoro-4-formylphenyl)benzene: Contains formyl groups, which enhance its reactivity and potential for forming covalent bonds.
The uniqueness of this compound lies in its combination of trifluoromethyl and phenylethynyl groups, providing a balance of rigidity, electronic properties, and reactivity that is valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
674289-04-4 |
|---|---|
Molekularformel |
C30H15F3 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
1,3,5-trifluoro-2,4,6-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C30H15F3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H |
InChI-Schlüssel |
NORDMBRIRRJRRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)C#CC3=CC=CC=C3)F)C#CC4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)

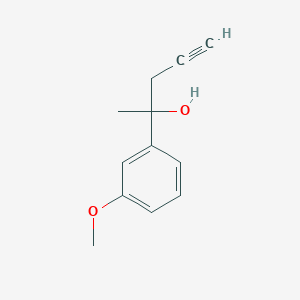
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)


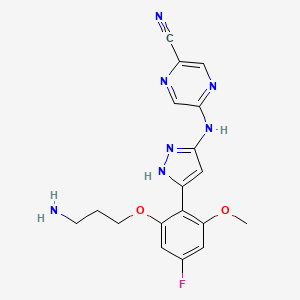
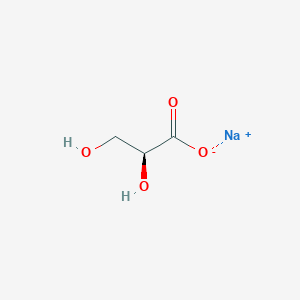
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
